Decyl alpha-D-glucopyranoside

Description

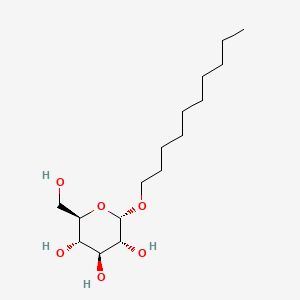

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044641 | |

| Record name | Decyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-81-5 | |

| Record name | Decyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside, alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE, .ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YY6O286H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Decyl α-D-Glucopyranoside

An In-depth Technical Guide to the Synthesis of Decyl Alpha-D-Glucopyranoside

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and offers a robust framework for producing and validating this important non-ionic surfactant.

Decyl α-D-glucopyranoside is a member of the alkyl polyglucoside (APG) family, a class of non-ionic surfactants prized for their excellent detergent, emulsifying, and foaming properties.[1][2] Derived from renewable resources—glucose (from corn starch) and decanol (from coconut or palm kernel oil)—it represents a green alternative to traditional petroleum-based surfactants.[2][3] Its mildness, biodegradability, and low toxicity make it a staple ingredient in a vast array of applications, including personal care products like shampoos and body washes, cosmetic formulations, and household cleaning agents.[2][3][4]

The synthesis of the alpha (α) anomer is often desired for specific applications due to the stereochemistry of the glycosidic bond, which can influence its physical properties and biological interactions. This guide focuses on the prevalent and industrially significant method for its preparation: the direct, acid-catalyzed Fischer glycosylation.

Synthesis Methodologies: A Strategic Overview

The formation of the glycosidic ether linkage between glucose and a fatty alcohol can be achieved primarily through two strategic pathways.[5]

-

Direct Synthesis: This single-step method involves the direct reaction of D-glucose with an excess of the long-chain fatty alcohol (n-decanol) in the presence of an acid catalyst.[3][5][6] It is the most straightforward and common industrial approach for producing long-chain APGs. Its primary challenge lies in managing the heterogeneous solid-liquid reaction, as glucose has low solubility in fatty alcohols.[3][7]

-

Transacetalization: This two-step process first involves reacting glucose with a short-chain alcohol, such as n-butanol, to form butyl glucoside.[5][8][9] This intermediate, which is more soluble in the subsequent reaction medium, is then reacted with n-decanol in a second step, displacing the butanol to form the desired decyl glucoside.[5][6] While more complex and equipment-intensive, this method can be advantageous when using polysaccharide starting materials that require depolymerization at higher temperatures.[5]

For its efficiency and widespread adoption, this guide will focus on the Direct Synthesis pathway.

The Core Mechanism: Fischer Glycosylation

The Fischer glycosylation is a classic acid-catalyzed reaction that forms the basis of APG synthesis.[10][11][12] The reaction is an equilibrium process, and understanding its mechanism is critical to controlling the outcome and maximizing the yield of the desired α-pyranoside product.

The mechanism proceeds as follows:

-

Protonation: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of glucose.

-

Water Elimination: The protonated hydroxyl group leaves as a water molecule.

-

Oxocarbenium Ion Formation: This elimination generates a resonance-stabilized oxocarbenium ion intermediate. This is the key electrophile in the reaction.[10]

-

Nucleophilic Attack: A molecule of decanol, acting as a nucleophile, attacks the anomeric carbon of the oxocarbenium ion.

-

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the decyl glucoside product.

This process is reversible, and the presence of the water by-product can hydrolyze the formed glycoside back to the starting materials.[1][13] Therefore, the continuous removal of water under vacuum is essential to drive the equilibrium toward the product.[6][10] The reaction typically yields a mixture of isomers, including α and β anomers and five-membered (furanoside) and six-membered (pyranoside) rings.[12][14] Extended reaction times under thermodynamic control favor the formation of the more stable six-membered pyranoside ring and, due to the anomeric effect, the alpha anomer is generally the major product.[12]

Caption: Figure 1: Fischer Glycosylation Mechanism

Experimental Protocol: Direct Synthesis of Decyl α-D-Glucopyranoside

This protocol describes a robust laboratory-scale procedure for the direct synthesis of decyl glucoside.

Reagents and Equipment

-

Reagents: D-glucose (anhydrous), n-decanol, acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), neutralizing agent (e.g., 50% sodium hydroxide solution), methanol.

-

Equipment: Jacketed glass reactor with a bottom outlet, mechanical overhead stirrer, heating/cooling circulator, vacuum pump with a cold trap, condenser, thermometer, and pH meter.

Catalyst Selection

The choice of acid catalyst is a critical process parameter.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or sulfonic acids like p-toluenesulfonic acid (PTSA) are effective.[6][13][15] However, they can lead to darker product coloration and require a distinct neutralization step.[13]

-

Heterogeneous Catalysts: Solid acid catalysts such as zeolites or silica-supported acids offer a greener alternative.[3][13] Their primary advantage is the ease of separation from the reaction mixture via simple filtration, eliminating the need for neutralization and reducing waste.[13]

This protocol will utilize a homogeneous catalyst for its commonality in published literature, but the principles are adaptable for heterogeneous systems.

Step-by-Step Methodology

-

Reactor Setup: Assemble the reactor system. Ensure all glassware is dry. The condenser should be placed between the reactor and the vacuum trap to collect the water by-product.

-

Charge Reactants: Charge the reactor with n-decanol and the acid catalyst. A typical molar ratio of decanol to glucose is between 4:1 and 8:1 to ensure decanol acts as both reactant and solvent.[7][13] The catalyst is typically used at 0.5-1 mol% relative to glucose.[9]

-

Initial Heating & Degassing: Begin stirring and heat the decanol/catalyst mixture to the reaction temperature, typically 110-120°C.[6][13][16] Apply a moderate vacuum (e.g., 100 mbar) to degas the system.

-

Glucose Addition: Once the temperature is stable, slowly add the anhydrous D-glucose to the reactor. The heterogeneous mixture requires vigorous stirring to maintain a good suspension.

-

Glycosylation Reaction: After adding the glucose, reduce the pressure to 20-50 mbar to facilitate the continuous removal of the water formed during the reaction.[6] Maintain the reaction at 110-120°C for 4-8 hours.[9][13] The reaction progress can be monitored by measuring the amount of water collected or by periodically analyzing samples for residual glucose.

-

Neutralization: Once the reaction is complete, cool the mixture to approximately 90°C. Slowly add a neutralizing agent (e.g., sodium hydroxide solution) with stirring until the pH of the mixture is between 7.0 and 9.0.[9] This step is crucial to quench the reaction and prevent product degradation during subsequent workup.

-

Crude Product Isolation: The resulting mixture is the crude product, containing decyl glucoside, excess decanol, salts from neutralization, and colored impurities.

Caption: Figure 2: Experimental Workflow for Direct Synthesis

Typical Reaction Parameters

| Parameter | Typical Value | Rationale & Key Insights |

| Molar Ratio (Decanol:Glucose) | 4:1 to 8:1 | An excess of decanol serves as the solvent and drives the reaction equilibrium towards the product.[7][13] |

| Temperature | 110 - 120 °C | Balances reaction rate with thermal stability. Higher temperatures can increase the rate but may also lead to caramelization and darker products.[6][13][16] |

| Pressure | 20 - 100 mbar | Essential for the continuous removal of water, which is critical to overcome the reversible nature of the Fischer glycosylation.[6][13] |

| Catalyst Loading (PTSA) | 0.5 - 1.0 mol% | Sufficient to catalyze the reaction effectively without causing excessive side reactions or requiring large amounts of neutralizing agent.[9] |

| Reaction Time | 4 - 8 hours | Required to achieve high conversion of glucose. Progress should be monitored to determine the optimal endpoint.[9][13] |

Purification of Crude Decyl Glucoside

The crude product is a complex mixture that requires several purification steps to isolate the decyl glucoside in a form suitable for its intended application.

-

Removal of Excess Decanol: The unreacted fatty alcohol is typically removed via vacuum distillation or steam stripping.[16] This is often the first step and significantly purifies the product.

-

Decolorization: The synthesis process often generates colored by-products, sometimes referred to as humins.[17] Decolorization can be achieved through several methods:

-

Bleaching: Treatment with an oxidizing agent like hydrogen peroxide or sodium perborate is a common industrial method.[1][17][18]

-

Hydrogenation: Catalytic hydrogenation can be used to saturate conjugated systems in the colored impurities, rendering them colorless.[17]

-

Extraction: Supercritical fluid extraction or liquid-liquid extraction can physically separate the colored compounds from the desired product.[19]

-

-

Removal of Salts and Unreacted Glucose: If a homogeneous catalyst was used, the resulting salt from neutralization can be removed by filtration after dissolving the product mixture in a suitable solvent. This step can also help remove any residual unreacted glucose.

-

Chromatographic Purification: For obtaining high-purity decyl α-D-glucopyranoside for research or pharmaceutical applications, column chromatography (e.g., silica gel) is employed.[13] Furthermore, mixed-bed ion exchange chromatography is effective for removing any residual ionic impurities.[20][21]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized decyl α-D-glucopyranoside.

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | Structural Confirmation | Shows a broad O-H stretching band (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a characteristic C-O ether linkage peak (~1030-1150 cm⁻¹).[13][22] |

| ¹H and ¹³C NMR Spectroscopy | Definitive Structure & Anomericity | Provides a complete structural map. The chemical shift and coupling constant of the anomeric proton (H-1) is diagnostic: for the α-anomer, it appears as a doublet around 4.8-5.1 ppm with a coupling constant (³JH1,H2) of ~3-4 Hz. The β-anomer appears further upfield (~4.2-4.5 ppm) with a larger coupling constant (~7-8 Hz).[23][24] |

| Mass Spectrometry (ESI-MS) | Molecular Weight & Oligomer Distribution | Confirms the molecular weight of the decyl monoglucoside (C₁₆H₃₂O₆, MW = 320.42 g/mol ), often observed as a sodium adduct [M+Na]⁺ at m/z 343.[13][25] It also identifies the presence of diglucosides or other oligomers.[26] |

| HPLC / GC | Purity Assessment | Quantifies the amount of decyl glucoside, residual decanol, and other impurities. This is crucial for determining the final purity of the product.[27][28] |

Conclusion

The synthesis of decyl α-D-glucopyranoside via direct Fischer glycosylation is a well-established and robust process. Success hinges on a thorough understanding of the reaction mechanism and meticulous control over key parameters such as temperature, pressure, and catalyst activity. By driving the reaction equilibrium through the removal of water, a high yield of the desired product can be achieved. Subsequent purification and rigorous analytical characterization are paramount to ensure the final product meets the high-quality standards required for its diverse applications in research and industry. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently approach this synthesis.

References

-

Amin, I. A., Yarmo, M. A., Yusoff, N. I. N., Nordin, N. A. M., & Isahak, W. N. R. W. (2013). SYNTHESIS OF ALKYLPOLYGLUCOSIDE FROM DEXTROSE-DECANOL IN THE PRESENCE OF SILICOTUNGSTIC ACID SOL-GEL CATALYST. The Malaysian Journal of Analytical Sciences, 17(1), 91-100. [Link]

-

Synthesis and properties of decyl polyglucoside. (n.d.). ResearchGate. [Link]

-

Brillachem. (2020, September 29). Synthesis processes for the production of alkyl polyglycosides. Brillachem. [Link]

-

Park, D.-H., et al. (2018). Microporous Zeolites as Catalysts for the Preparation of Decyl Glucoside from Glucose with 1-Decanol by Direct Glucosidation. MDPI. [Link]

-

Fischer glycosidation. (n.d.). Grokipedia. [Link]

- Henkel Kommanditgesellschaft auf Aktien. (1998). Method for separating alkyl glycosides. U.S. Patent No. 5,837,831.

-

Koeltzow, D. E. (1995). Synthesis of Alkyl Glucosides and Alkyl Polyglucosides. In Nonionic Surfactants (pp. 1-21). Taylor & Francis eBooks. [Link]

- Henkel Kommanditgesellschaft auf Aktien. (1996). Preparation of alkyl glycosides. U.S. Patent No. 5,554,742.

-

Fatimah, I., et al. (2021). Optimization Study of Alkyl Polyglycoside C12 Synthesis Using Indirect Method. AIP Publishing. [Link]

- Zhang, G. (2012). Preparation method of decyl glucopyranoside. Chinese Patent No. CN102786558A.

- Rohm and Haas Company. (1974). Process for preparation of alkyl glucosides and alkyl oligosaccharides. U.S. Patent No. 3,839,318.

- Eniricerche S.p.A. (1994). Process for preparing alkyl polyglycosides. European Patent No. EP0619318A1.

- A. E. Staley Manufacturing Company. (1992). Decolorization of glycosides. Canadian Patent No. CA1301752C.

-

Varçin, H. E., & Varçin, G. (2022). Synthesis of Some Alkyl Polyglycosides. DergiPark. [Link]

-

Desnoyers, J. E., et al. (1970). Synthesis and properties of some aD-alkyl glucosides and mannosides: apparent molal volumes and solubilization of nitrobenzene in water at 25 OC. Canadian Science Publishing. [Link]

-

Sharma, D., et al. (2014). Scheme 1 Synthesis of the decyl glycoside of D-glucose. ResearchGate. [Link]

-

Fischer glycosidation. (n.d.). Wikipedia. [Link]

-

Lemieux, R. U., & Nogrady, T. (1966). SYNTHESIS OF ALKYL 2-DEOXY-α-D-GLYCOPYRANOSIDES AND THEIR 2-DEUTERIO DERIVATIVES. Canadian Science Publishing. [Link]

-

Synthesis of alkyl glucosides via the “microemulsion” route. (n.d.). ResearchGate. [Link]

-

Kjellin, M., & Johansson, I. (2010). A review on the synthesis of bio-based surfactants using green chemistry principles. NIH. [Link]

-

Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2017). SpringerLink. [Link]

- LG Household & Health Care Ltd. (2018). Process for preparing high purity higher alkyl polyglycoside. Korean Patent No. KR0179519B1.

- Kao Corp. (1991). Production of alkyl glycoside having stable color tone and odor. Japanese Patent No. JPH037299A.

-

NMR Spectroscopy Tools. (n.d.). Glycopedia. [Link]

-

The Role of NMR and Mass Spectroscopy in Glycan Analysis. (2014). Pharmaceutical Technology. [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. (n.d.). Organic Syntheses Procedure. [Link]

- LG Chemical Ltd. (1999). Process for preparing pale-colored and transparent alkyl glycosides. WIPO Patent No. WO1999026957A1.

-

Glucoside, α-methyl-, d. (n.d.). Organic Syntheses Procedure. [Link]

-

Characterization of Mixtures of Alkyl Polyglycosides (Plantacare) by Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2007). ResearchGate. [Link]

-

Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. (2011). Cosmetic Ingredient Review. [Link]

-

Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (1990). Analytical Biochemistry. [Link]

-

GREEN Decyl Glucoside and Other Alkyl Glucosides. (2011). Cosmetic Ingredient Review. [Link]

-

Mass Spectrometry of Glycosides. (n.d.). ResearchGate. [Link]

-

NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (1994). PubMed. [Link]

-

Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (1990). PubMed. [Link]

-

purity analysis of decyl glucoside. (n.d.). International trade platform. [Link]

-

BLUE Decyl Glucosides. (2011). Cosmetic Ingredient Review. [Link]

Sources

- 1. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 2. Decyl glucoside: A Non-ionic surfactant_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]

- 6. US5554742A - Preparation of alkyl glycosides - Google Patents [patents.google.com]

- 7. CN102786558A - Preparation method of decyl glucopyranoside - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. grokipedia.com [grokipedia.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 13. One moment, please... [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

- 15. EP0619318A1 - Process for preparing alkyl polyglycosides - Google Patents [patents.google.com]

- 16. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CA1301752C - Decolorization of glycosides - Google Patents [patents.google.com]

- 18. KR0179519B1 - Process for preparing high purity higher alkyl polyglycoside - Google Patents [patents.google.com]

- 19. US5837831A - Method for separating alkyl glycosides - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

- 24. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 28. aleutrade.com [aleutrade.com]

The Art of Extraction: A Technical Guide to Membrane Solubilization with Decyl α-D-glucopyranoside

For researchers, scientists, and drug development professionals navigating the intricate world of membrane proteins, their extraction from the native lipid bilayer is a critical and often challenging first step. The choice of detergent is paramount, as it must effectively liberate the protein while preserving its structural and functional integrity. This guide provides an in-depth exploration of the mechanism of action of Decyl α-D-glucopyranoside, a non-ionic detergent widely favored for its gentle yet effective solubilizing properties. Herein, we will dissect its molecular interactions, provide field-proven protocols, and offer expert insights to empower your research.

Understanding the Molecular Toolkit: Physicochemical Properties of Decyl α-D-glucopyranoside

Decyl α-D-glucopyranoside belongs to the alkyl glucoside family of non-ionic detergents. Its defining characteristic is an amphipathic structure, featuring a hydrophilic glucose headgroup and a hydrophobic ten-carbon alkyl (decyl) tail. This dual nature is the key to its function in disrupting the lipid bilayer and isolating membrane proteins.

The efficacy of any detergent is dictated by its physicochemical properties. For Decyl α-D-glucopyranoside, these are summarized below:

| Property | Value | Significance in Membrane Solubilization |

| Molecular Weight | ~320.42 g/mol | Influences diffusion rates and micelle packing. |

| Critical Micelle Concentration (CMC) | ~1.0-2.2 mM | The concentration above which detergent monomers self-assemble into micelles, a prerequisite for membrane solubilization. Working well above the CMC is crucial for effective protein extraction.[1] The CMC of decyl glucoside has been reported to be stable at approximately 1.00 ± 0.05 mM to 1.06 ± 0.07 mM under varying conditions. |

| Aggregation Number | Not definitively established; estimated to be in the range of 30-80 | The number of detergent monomers that form a single micelle. This influences the size and shape of the micelle, which in turn affects its interaction with the membrane protein. While a precise number for decyl α-D-glucopyranoside is not consistently reported, values for similar non-ionic detergents fall within this range.[1] |

| Headgroup | α-D-glucopyranose | The non-ionic and bulky nature of the glucose headgroup contributes to the detergent's mildness, minimizing protein denaturation. |

| Hydrophobic Tail | Decyl (C10) | The length and saturation of the alkyl chain determine the hydrophobicity of the detergent and its ability to penetrate the lipid bilayer. The C10 tail of decyl glucoside provides a good balance for effective solubilization of a variety of membrane proteins. |

The Three-Stage Model of Membrane Solubilization: A Step-by-Step Deconstruction

The solubilization of a lipid bilayer by a detergent like Decyl α-D-glucopyranoside is not an instantaneous event but rather a stepwise process that can be understood through the well-established three-stage model.

Stage 1: Partitioning and Saturation

At concentrations below its CMC, Decyl α-D-glucopyranoside exists as monomers in the aqueous solution. These monomers readily partition into the outer leaflet of the lipid bilayer, inserting their hydrophobic decyl tails into the membrane core while the hydrophilic glucose headgroups remain at the membrane-water interface. As the detergent concentration increases, more monomers embed within the bilayer, leading to its saturation. This initial insertion can cause structural perturbations and an increase in the fluidity of the membrane.

Stage 2: Membrane Destabilization and Formation of Mixed Micelles

As the concentration of Decyl α-D-glucopyranoside surpasses its CMC, the detergent monomers begin to form micelles in the bulk solution. Concurrently, the continued insertion of monomers into the lipid bilayer reaches a critical point, leading to the destabilization and eventual disintegration of the membrane structure. The bilayer breaks apart into smaller fragments that are then encapsulated by detergent molecules, forming lipid-detergent mixed micelles. Integral membrane proteins are captured within these mixed micelles, with their hydrophobic transmembrane domains shielded from the aqueous environment by the detergent's alkyl chains.

Stage 3: Delipidation and Formation of Protein-Detergent Micelles

With a further increase in detergent concentration, the lipid components of the mixed micelles are progressively replaced by detergent molecules. This process, known as delipidation, ultimately leads to the formation of protein-detergent micelles, where the membrane protein is surrounded by a "belt" of detergent molecules. The extent of delipidation can be controlled by adjusting the detergent-to-protein ratio and is a critical factor in maintaining the protein's stability and activity. Some proteins require a certain amount of associated lipids to remain functional, a factor that must be considered during optimization.

Caption: The three-stage mechanism of membrane solubilization by Decyl α-D-glucopyranoside.

Field-Proven Methodologies: A Practical Guide to Solubilization

The theoretical understanding of the solubilization process provides the foundation for developing a robust and reproducible experimental protocol. The following is a generalized workflow for the solubilization of a target membrane protein using Decyl α-D-glucopyranoside, with explanations for key experimental choices.

Preparation of Crude Membranes

Rationale: Isolating the membrane fraction from the cell lysate enriches the target protein and removes soluble proteins that can interfere with the solubilization and subsequent purification steps.

Protocol:

-

Harvest cells expressing the target membrane protein by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors to prevent protein degradation.

-

Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization). The choice of method depends on the cell type and should be optimized to ensure efficient lysis without excessive heating.

-

Remove unbroken cells and large debris by a low-speed centrifugation step (e.g., 10,000 x g for 20 minutes at 4°C).

-

Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Wash the membrane pellet with a high-salt buffer (e.g., containing 0.5-1 M NaCl) to remove peripherally associated membrane proteins.

-

Resuspend the final membrane pellet in a storage buffer at a known protein concentration (typically 5-10 mg/mL).

Caption: A typical workflow for the preparation of crude membranes for protein solubilization.

Detergent Screening and Optimization

Rationale: While Decyl α-D-glucopyranoside is a good starting point, the optimal detergent and its concentration can be protein-dependent. A preliminary screen with a small panel of detergents is often beneficial. For optimization with Decyl α-D-glucopyranoside, varying the detergent-to-protein ratio is crucial.

Protocol:

-

Aliquot a small amount of the prepared membranes (e.g., 50-100 µg of total protein) into several microcentrifuge tubes.

-

Prepare a stock solution of Decyl α-D-glucopyranoside (e.g., 10% w/v) in a suitable buffer.

-

Add varying concentrations of the detergent stock solution to the membrane aliquots to achieve a range of final detergent concentrations (e.g., 0.1% to 2% w/v). It is critical to work with concentrations well above the CMC of Decyl α-D-glucopyranoside (~0.032% w/v).

-

Incubate the samples with gentle agitation (e.g., on a rotator) for a defined period (e.g., 1-4 hours) at a controlled temperature (typically 4°C to minimize proteolysis and denaturation).

-

Separate the unsolubilized membrane material from the solubilized proteins by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).

-

Carefully collect the supernatant containing the solubilized proteins.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency for the target protein at each detergent concentration.

Large-Scale Solubilization and Purification

Rationale: Once the optimal solubilization conditions are determined, the process can be scaled up to generate sufficient quantities of the target protein for downstream applications.

Protocol:

-

Based on the optimization experiments, add the optimal concentration of Decyl α-D-glucopyranoside to the bulk of the prepared membranes.

-

Incubate under the optimized time and temperature conditions with gentle agitation.

-

Clarify the solubilized extract by ultracentrifugation as described above.

-

The resulting supernatant, containing the solubilized target protein in Decyl α-D-glucopyranoside micelles, is now ready for purification via standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography). Crucially, all buffers used during purification must contain Decyl α-D-glucopyranoside at a concentration above its CMC to maintain the protein in a soluble state. [1]

Case Study: Solubilization of G-Protein Coupled Receptors (GPCRs)

GPCRs are a notoriously challenging class of membrane proteins to work with due to their inherent instability once removed from the cell membrane. Non-ionic detergents like Decyl α-D-glucopyranoside and its close relative, dodecyl maltoside (DDM), have been instrumental in the successful solubilization and structural determination of numerous GPCRs.[2][3] The mild nature of these detergents helps to preserve the delicate tertiary structure of the receptor, which is essential for its ligand-binding activity. In a systematic screen of detergents for the cell-free expression and solubilization of GPCRs, decyl maltoside (a close structural analog of decyl glucoside) was shown to be effective.[2]

Troubleshooting and Expert Considerations

-

Low Solubilization Efficiency: If the target protein is not efficiently solubilized, consider increasing the detergent concentration, prolonging the incubation time, or performing the solubilization at a higher temperature (e.g., room temperature), while carefully monitoring for protein degradation. The addition of salts (e.g., 150-300 mM NaCl) can sometimes improve solubilization efficiency.

-

Protein Inactivation: If the protein loses activity upon solubilization, this may indicate that the detergent is too harsh or that essential lipids have been stripped away. In such cases, using a milder detergent, reducing the detergent concentration, or adding back specific lipids or cholesterol analogs to the solubilization buffer can be beneficial.

-

Protein Aggregation: Aggregation after solubilization can occur if the detergent concentration falls below the CMC during purification or storage. Always ensure that all buffers contain the detergent at a concentration above its CMC.

Conclusion

Decyl α-D-glucopyranoside is a powerful and versatile tool in the arsenal of any researcher working with membrane proteins. Its non-ionic character and well-balanced amphipathic nature make it an excellent choice for gently and effectively extracting these challenging molecules from their native lipid environment. By understanding the fundamental principles of its mechanism of action and by employing a systematic and rational approach to protocol development, researchers can significantly increase their chances of success in obtaining stable and functional membrane proteins for further biochemical and structural characterization.

References

-

Duquesne, K., & Sturgis, J. N. (n.d.). Membrane Protein Solubilization. ResearchGate. Retrieved from [Link]

- Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.

- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

- Lee, A. G. (2004). How lipids and detergents affect the activities of membrane proteins. Biochemical Society Transactions, 32(5), 843-847.

- Lichtenberg, D., Ahyayauch, H., & Goñi, F. M. (2013). The mechanism of detergent solubilization of lipid bilayers. Biophysical journal, 105(1), 289–299.

-

Ataman Kimya. (n.d.). DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). Retrieved from [Link]

-

Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Retrieved from [Link]

- Kalipatnapu, S., & Chattopadhyay, A. (2007). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. IUBMB life, 59(12), 777–784.

- Klammt, C., Schwarz, D., Fendler, K., Haase, W., Dotsch, V., & Bernhard, F. (2011). A robust and rapid method of producing soluble, stable, and functional G-protein coupled receptors. PloS one, 6(7), e23036.

Sources

Introduction to Decyl α-D-glucopyranoside and the Concept of CMC

An In-depth Technical Guide to the Critical Micelle Concentration of Decyl α-D-glucopyranoside

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of Decyl α-D-glucopyranoside, a non-ionic surfactant of significant interest in research, drug development, and biotechnology. We will explore the fundamental principles of micellization, detail robust experimental protocols for CMC determination, and discuss the practical implications of this crucial parameter in key applications.

Decyl α-D-glucopyranoside belongs to the alkyl polyglucoside (APG) family of surfactants, which are derived from renewable resources—typically, fatty alcohols from coconut or palm kernel oil and glucose from corn starch. Its structure consists of a ten-carbon alkyl chain (hydrophobic tail) and a glucose ring (hydrophilic head group). This amphiphilic, or dual-natured, structure is the basis for its surface-active properties.

When introduced into an aqueous solution at low concentrations, these surfactant molecules, or monomers, preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy of the water molecules at the surface, thereby reducing the surface tension.[1] As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the monomers begin to self-assemble in the bulk solution into thermodynamically stable, colloidal-sized aggregates known as micelles .[2]

The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant above which these micelles form.[2][3] At and above the CMC, the surface tension of the solution remains relatively constant, and any additional surfactant added to the system primarily forms new micelles.[2] The CMC is a fundamental and critical characteristic of any surfactant, as it dictates the concentration required for processes like solubilization and detergency.

Physicochemical Properties and Reported CMC Values

Decyl α-D-glucopyranoside is a white powder that is valued for its mildness, biocompatibility, and stability across a range of pH levels.[4] Its properties make it an excellent choice for applications involving sensitive biological molecules.

| Property | Value | Reference |

| Chemical Name | Decyl alpha-D-glucopyranoside | [5] |

| CAS Number | 29781-81-5 | [5] |

| Molecular Formula | C₁₆H₃₂O₆ | [5] |

| Molecular Weight | 320.42 g/mol | [5][6] |

| Type | Non-ionic Surfactant | [6][7] |

The reported CMC for Decyl glucoside can vary depending on the specific anomer (α or β), purity, temperature, and the experimental method used for its determination. This variability underscores the importance of precise experimental control.

| Reported CMC (mM) | Method / Conditions | Source |

| ~1.0 mM | Stable across varying hardness, pH, and temperature | [8] |

| 2.2 mM | Gas Chromatography (GC) indicated ≥98% purity | [6] |

| 0.8 mM | For n-Decyl-β-D-glucopyranoside | [9] |

| 2-3 mM | For a polyglucoside (maltopyranoside) | [10] |

Factors Influencing the CMC of Decyl α-D-glucopyranoside

The CMC is not an immutable constant but is influenced by the molecular structure of the surfactant and the conditions of the solution.

-

Structure of the Hydrophobic Group : The ten-carbon chain of Decyl α-D-glucopyranoside provides significant hydrophobicity. Generally, for a homologous series of surfactants, increasing the alkyl chain length makes the molecule less water-soluble, thus favoring micelle formation at a lower concentration (a logarithmic decrease in CMC).[11]

-

Structure of the Hydrophilic Group : The glucose headgroup is bulky and highly hydrophilic. A more hydrophilic headgroup increases the surfactant's overall solubility in water, which in turn increases the CMC.[11] Because it is non-ionic, the headgroup carries no net charge.

-

Temperature : For many non-ionic surfactants, the relationship between temperature and CMC is complex. Initially, a rise in temperature can decrease the CMC as the hydration of the hydrophilic head groups is reduced, promoting micellization.[12] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can oppose micellization, leading to an increase in the CMC.[12][13] Decyl glucoside, however, has been shown to maintain a stable CMC across a temperature range of 4–40 °C.[8]

-

Presence of Additives : The addition of electrolytes (salts) significantly decreases the CMC of ionic surfactants by shielding the electrostatic repulsion between charged head groups. For non-ionic surfactants like Decyl α-D-glucopyranoside, this effect is minimal.[11] Similarly, its performance is largely unaffected by water hardness (the presence of Ca²⁺ and Mg²⁺ ions).[8]

-

pH : As a non-ionic surfactant, Decyl α-D-glucopyranoside is stable and its CMC is largely independent of pH, a significant advantage in formulating products across a wide pH spectrum.[8]

Experimental Determination of CMC

Accurate determination of the CMC is paramount for any application. Here, we detail three robust, field-proven methodologies.

Method 1: Surface Tensiometry

Principle: This is the most direct method for determining the CMC. It relies on the principle that the surface tension of a solution decreases as the concentration of a surfactant increases, due to the adsorption of monomers at the air-liquid interface.[14] Once the interface is saturated and micelles begin to form in the bulk solution, the concentration of free monomers remains constant, and thus the surface tension plateaus.[1][3] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[14]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Decyl α-D-glucopyranoside (e.g., 20 mM) in high-purity deionized water. Ensure it is fully dissolved.

-

Serial Dilutions: Create a series of dilutions from the stock solution. It is advisable to use a logarithmic spacing of concentrations to adequately define the pre-CMC and post-CMC regions.

-

Instrument Setup: Use a force tensiometer equipped with a Du Noüy ring or Wilhelmy plate. The platinum ring or plate must be meticulously cleaned before each measurement, typically by rinsing with solvent and flaming to red-hot to burn off organic contaminants.[15]

-

Measurement: For each concentration, measure the surface tension. Allow the reading to stabilize before recording the value. It is crucial to maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting graph will show two distinct linear regions.[15] The CMC is the concentration corresponding to the intersection point of the extrapolated lines from these two regions.[14][16]

Causality Behind Experimental Choices:

-

Platinum Ring/Plate: Platinum is used because it is inert and can be effectively cleaned. The geometry is precisely known, which is critical for accurate force-to-tension calculations.[15]

-

Logarithmic Concentration Scale: This scale expands the region where the surface tension changes rapidly, making the inflection point—and thus the CMC—easier to identify accurately.

Method 2: Fluorescence Spectroscopy with a Pyrene Probe

Principle: This highly sensitive method uses a hydrophobic fluorescent probe, most commonly pyrene, to detect the formation of micelles.[14] Pyrene has a low solubility in water but readily partitions into the nonpolar, hydrophobic core of a micelle.[17] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first (I₁, ~372 nm) is low. When pyrene moves into the nonpolar micellar core, the I₃/I₁ ratio increases significantly.[18] Plotting this ratio against the surfactant concentration reveals a sigmoidal curve, with the inflection point indicating the CMC.[17]

Experimental Protocol:

-

Stock Solutions: Prepare a concentrated stock solution of Decyl α-D-glucopyranoside (e.g., 20 mM) in water. Separately, prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).

-

Sample Preparation: Prepare a series of surfactant dilutions. To each dilution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.2-1.0 µM) to avoid influencing micellization.[19] The solvent for the probe should be allowed to evaporate or kept at a minimal volume (<1% of total).

-

Spectrometer Setup: Use a fluorescence spectrometer. Set the excitation wavelength to ~334 nm.[18]

-

Measurement: Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

-

Data Analysis: From each spectrum, extract the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks. Calculate the I₃/I₁ ratio for each surfactant concentration.

-

CMC Determination: Plot the I₃/I₁ ratio versus the surfactant concentration (or log C). The data will form a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the intersection of two tangent lines drawn from the pre- and post-micellar regions.[20]

Causality Behind Experimental Choices:

-

Pyrene as a Probe: Pyrene is chosen for the distinct and well-characterized sensitivity of its vibronic fine structure to solvent polarity. This change provides a clear and unambiguous signal for micelle formation.

-

Low Probe Concentration: The concentration of the probe must be kept low enough that it doesn't significantly alter the properties of the solution or contribute to micelle formation itself.[19]

Method 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful thermodynamic technique that measures the heat released or absorbed during a binding event or, in this case, a self-assembly process. The micellization of surfactants is associated with a characteristic enthalpy change (ΔHmic). In a typical ITC experiment for CMC determination, a concentrated surfactant solution is titrated into a sample cell containing only the buffer (water). Below the CMC, the heat change upon injection is small, corresponding only to the heat of dilution. As the concentration in the cell surpasses the CMC, micelles begin to form, and the measured heat change per injection becomes significantly larger, reflecting both the heat of dilution and the enthalpy of micellization. The CMC is identified from the sharp transition in the plot of heat change versus total surfactant concentration.

Experimental Protocol:

-

Solution Preparation: Prepare a concentrated solution of Decyl α-D-glucopyranoside (e.g., 20-40x the expected CMC) in high-purity water. This will be loaded into the injection syringe. Fill the sample cell with the same high-purity water.

-

Instrument Setup: Set up the ITC instrument, ensuring thermal equilibrium is reached at the desired experimental temperature. Set the injection volume and spacing to allow for a sufficient number of data points across the CMC transition.

-

Titration: Perform the titration, injecting the concentrated surfactant solution into the water-filled cell. The instrument will record the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change for each injection.

-

Data Analysis: The raw data appears as a series of heat-flow peaks for each injection. Integrate these peaks to obtain the enthalpy change per mole of injectant (ΔH) for each injection.

-

CMC Determination: Plot the integrated heat change (kcal/mol or kJ/mol) against the total surfactant concentration in the cell. The resulting isotherm will show two distinct phases. The CMC is determined as the midpoint of the transition between the pre-micellar and post-micellar regions. Modern ITC software can fit this data to various models to precisely determine the CMC and the enthalpy of micellization.

Causality Behind Experimental Choices:

-

Titration into Water: This setup (as opposed to titrating water into surfactant) provides a clear transition as the system moves from a monomeric state to a micellar state within the cell.

-

Thermodynamic Data: ITC is uniquely valuable because it not only provides the CMC but also directly measures the enthalpy of micellization (ΔHmic), offering deeper insight into the thermodynamic forces driving the self-assembly process.

Applications in Research and Drug Development

The CMC of Decyl α-D-glucopyranoside is not just a physical chemistry parameter; it is the cornerstone of its utility in numerous advanced applications.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study because they are embedded in a hydrophobic lipid bilayer. To extract and purify them while preserving their native structure and function, they must be transferred into a surrogate membrane environment. This is the primary role of detergents in membrane protein research.[21]

Mechanism:

-

A solution of Decyl α-D-glucopyranoside at a concentration well above its CMC is introduced to a cell membrane preparation.

-

The detergent monomers partition into the lipid bilayer.

-

As the detergent concentration in the membrane increases, the bilayer becomes destabilized and begins to break apart, forming lipid-detergent mixed micelles.[21]

-

Ultimately, the membrane protein is encapsulated within a pure detergent micelle, with the hydrophobic tails of the detergent interacting with the transmembrane domains of the protein and the hydrophilic glucose heads facing the aqueous solvent.[7][21]

Decyl α-D-glucopyranoside is particularly favored for this application due to its non-ionic, non-denaturing nature, which helps maintain the protein's functional conformation, making it suitable for structural biology techniques like X-ray crystallography and cryo-electron microscopy.[7]

Drug Delivery and Formulation

Many promising therapeutic compounds are hindered by poor aqueous solubility, which limits their bioavailability.[22] Decyl α-D-glucopyranoside is used as a solubilizing agent, or excipient, in pharmaceutical formulations to overcome this challenge.[4]

Above its CMC, the hydrophobic cores of the micelles act as nano-reservoirs that can encapsulate poorly soluble drug molecules, effectively increasing the drug's concentration in an aqueous formulation. Its biocompatibility, mildness, and derivation from natural sources make it an attractive choice for topical and other delivery systems.[4]

Conclusion

Decyl α-D-glucopyranoside is a versatile and powerful non-ionic surfactant whose utility is fundamentally governed by its critical micelle concentration. A thorough understanding of its CMC and the factors that influence it is essential for its effective application. The choice of an appropriate, well-controlled experimental method—be it surface tensiometry for directness, fluorescence spectroscopy for sensitivity, or isothermal titration calorimetry for thermodynamic insight—is critical for obtaining accurate and reproducible results. For researchers in membrane biology and professionals in drug development, mastering the principles and practice of CMC determination is a key step in leveraging this exceptional molecule to advance scientific discovery and create innovative products.

References

-

Just Agriculture. Method for Measurement of Critical Micelle Concentration. Available from: [Link]

-

MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available from: [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]

-

Wikipedia. Critical micelle concentration. Available from: [Link]

-

Biolin Scientific. Critical Micelle Concentration | Measurements. Available from: [Link]

-

University of Pardubice. Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Available from: [Link]

-

CUSABIO. Detergents Applications in Membrane Proteins Research. Available from: [Link]

-

YouTube. Non-Ionic Detergents in Membrane Protein Research. Available from: [Link]

-

Creative Biolabs. Decyl 4-O-alpha-D-Glucopyranosyl-1-Thio-beta-D-Glucopyranoside. Available from: [Link]

-

National Center for Biotechnology Information. Decyl D-glucopyranoside | C16H32O6 | CID 3033856 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Available from: [Link]

-

Cosmetic Ingredient Review. Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics December 19, 2011. Available from: [Link]

-

ResearchGate. CMC measurement by fluorescence employing pyrene as the probe molecule... | Download Scientific Diagram. Available from: [Link]

-

National Center for Biotechnology Information. Decyl glucoside, alpha- | C16H32O6 | CID 11088502 - PubChem. Available from: [Link]

-

ACS Publications. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets | Analytical Chemistry. Available from: [Link]

-

ResearchGate. Comparison of the CMC of surfactant 9 (blue) with decyl glucopyranoside (orange). Available from: [Link]

-

National Center for Biotechnology Information. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Available from: [Link]

-

Pharmaceutical Press. Factors affecting critical micelle concentration and micellar size. Available from: [Link]

-

National Center for Biotechnology Information. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Available from: [Link]

-

bioRxiv. Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. Available from: [Link]

-

National Center for Biotechnology Information. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Available from: [Link]

-

MDPI. Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. Available from: [Link]

-

Aston University. De novo design of membrane protein channels. Available from: [Link]

-

ACS Publications. A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B. Available from: [Link]

-

Scribd. EXPERIMENT 2 - Determination of CMC Using Surface Tension | PDF. Available from: [Link]

-

National Center for Biotechnology Information. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Available from: [Link]

-

Ataman Kimya. DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). Available from: [Link]

Sources

- 1. biolinscientific.com [biolinscientific.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. justagriculture.in [justagriculture.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Decyl glucoside, alpha- | C16H32O6 | CID 11088502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cir-safety.org [cir-safety.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 13. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. agilent.com [agilent.com]

- 18. rsc.org [rsc.org]

- 19. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cusabio.com [cusabio.com]

- 22. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions [mdpi.com]

Decyl α-D-Glucopyranoside: A Practical Guide to Solubility in Common Buffer Systems

An In-Depth Technical Guide for Researchers

Abstract: Decyl α-D-glucopyranoside is a non-ionic surfactant prized in biochemical and pharmaceutical applications for its mildness and efficacy in solubilizing membrane proteins. Its performance, however, is intrinsically linked to its solubility and aggregation behavior in aqueous systems. This guide provides an in-depth analysis of the factors governing the solubility of decyl α-D-glucopyranoside, with a specific focus on its behavior in commonly used laboratory buffers. We will explore the theoretical underpinnings of its solubility, the practical impact of buffer parameters like pH and ionic strength, and provide validated protocols for researchers to determine solubility in their own experimental contexts.

Introduction to Decyl α-D-glucopyranoside: The Gentle Workhorse

Decyl α-D-glucopyranoside belongs to the alkyl polyglucoside (APG) family of surfactants, which are synthesized from renewable resources—typically fatty alcohols and glucose. Its structure consists of a hydrophilic D-glucose headgroup and a ten-carbon hydrophobic alkyl (decyl) tail.[1][2] This amphiphilic, non-ionic nature makes it an exceptionally mild and effective detergent, widely used in applications ranging from personal care products to the delicate task of extracting and stabilizing membrane proteins for structural and functional studies.[3]

Understanding the solubility of this surfactant is not a trivial matter of simply dissolving a powder in a liquid. It involves complex physicochemical phenomena, including the formation of micelles, which are critical to its function. For drug development professionals and researchers, ensuring that decyl α-D-glucopyranoside remains soluble and stable within a buffered formulation is paramount to experimental success and product integrity.

Caption: Structure of Decyl α-D-glucopyranoside.

The Physicochemical Basis of Solubility

The solubility of decyl α-D-glucopyranoside is governed by its molecular structure and its behavior in an aqueous environment. As a non-ionic surfactant, its interactions are dominated by hydrogen bonding and hydrophobic effects rather than electrostatic forces.

Critical Micelle Concentration (CMC)

A defining characteristic of any surfactant is its Critical Micelle Concentration (CMC).[4] Below the CMC, surfactant molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers begin to self-assemble into spherical structures called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer surface, interacting with water.[5] Any additional surfactant added to the solution will preferentially form more micelles rather than increasing the monomer concentration.[4][5]

This phenomenon is the cornerstone of its utility. The hydrophobic core of the micelle is capable of solubilizing non-polar molecules, such as lipids and membrane proteins, in an otherwise aqueous environment.[6] The CMC of decyl glucopyranoside in water is approximately 2.2 mM.[7][8]

Caption: The process of surfactant micellization.

The Influence of Buffer Composition

While the non-ionic nature of decyl α-D-glucopyranoside makes it relatively robust, the composition of the buffer can still significantly influence its solubility and aggregation behavior.

-

pH: A key advantage of non-ionic surfactants is their stability over a wide pH range.[9] Unlike ionic surfactants, whose headgroups can be protonated or deprotonated, decyl α-D-glucopyranoside lacks a charged moiety. Consequently, its structure and solubility are largely unaffected by pH changes within a typical experimental range (e.g., pH 3.5 to 10).[10] This makes it a reliable choice for a variety of biochemical assays that require specific pH conditions.

-

Ionic Strength (Salts): The presence of salts in a buffer (which dictates its ionic strength) has a more pronounced effect. The addition of electrolytes can disrupt the hydration shell of water molecules surrounding the hydrophilic headgroup of the surfactant.[11][12] This "salting-out" effect makes the surfactant monomers less soluble, thereby lowering the CMC and favoring micelle formation at lower concentrations.[13] While this can enhance the surfactant's efficiency, excessively high salt concentrations can lead to aggregation and precipitation, reducing its effective solubility. The solubility of nonpolar particles is known to decrease in the presence of salts.[12]

-

Buffer Species: The specific ions in the buffer (e.g., phosphate, Tris, citrate) can have subtle, differing effects. For instance, a technical data sheet for a related compound, n-Decyl-β-D-glucopyranoside, notes its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is "sparingly soluble" in the range of 1-10 mg/mL.[3] This highlights that even in common buffers, solubility is finite and must be empirically verified.

Data Summary: Physicochemical Properties and Expected Solubility

Table 1: Physicochemical Properties of Decyl α-D-glucopyranoside

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O₆ | [1][14] |

| Molecular Weight | 320.42 g/mol | [1][14] |

| Type | Non-ionic Surfactant | [9] |

| CMC (in H₂O) | ~2.2 mM | [8] |

| Appearance | White to off-white powder | [7][15] |

Table 2: General Solubility Trends of Decyl α-D-glucopyranoside in Common Buffers

| Buffer System | pH Effect | Ionic Strength Effect | Expected Behavior & Causality |

| Tris-HCl | Minimal | Moderate | Stable across a wide pH range. Increasing NaCl concentration will lower the CMC and may decrease overall solubility due to the salting-out effect. |

| Sodium Phosphate | Minimal | Significant | Highly stable in terms of pH. Phosphate ions can strongly participate in salting-out, potentially reducing solubility more than Tris at equivalent ionic strengths. Solubility in PBS is reported as 1-10 mg/mL.[3] |

| Sodium Citrate | Minimal | Significant | As a multivalent anion, citrate can have a pronounced salting-out effect, potentially leading to lower solubility compared to monovalent salt buffers at the same molarity. |

| MES/HEPES (Good's Buffers) | Minimal | Moderate | Generally stable. The zwitterionic nature of these buffers at their pKa may lead to slightly different interactions compared to conventional salt buffers, but the overall trend of ionic strength decreasing solubility should hold. |

Experimental Protocols for Solubility Determination

Trustworthiness in research demands self-validating protocols. The following methods provide a framework for determining the solubility of decyl α-D-glucopyranoside in your specific buffer of interest.

Protocol 1: Equilibrium Saturation & Visual Inspection

This method establishes the equilibrium solubility limit through direct observation.

Objective: To determine the maximum concentration of decyl α-D-glucopyranoside that forms a clear, homogenous solution in a given buffer at a specific temperature.

Methodology:

-

Buffer Preparation: Prepare the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and filter it through a 0.22 µm filter.

-

Stock Solution Preparation: Accurately weigh a known amount of decyl α-D-glucopyranoside powder. Causality Note: Using a high-precision balance is critical for accurate concentration calculations.

-

Serial Additions: Prepare a series of vials, each containing a fixed volume of the buffer (e.g., 1 mL).

-

Titration: Add incrementally larger amounts of the surfactant powder to each vial to create a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 15.0 mg/mL).

-

Equilibration: Seal the vials and place them on a rotator or magnetic stirrer at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 12-24 hours) to ensure equilibrium is reached. Causality Note: Surfactant dissolution can be slow, especially near the solubility limit. Inadequate equilibration time is a common source of error, leading to an underestimation of solubility.

-

Visual Inspection: After equilibration, carefully inspect each vial against a dark background. The highest concentration that results in a completely clear, particulate-free solution is the equilibrium solubility. The first vial showing persistent cloudiness or precipitate indicates the solubility limit has been exceeded.

Caption: Experimental workflow for solubility determination.

Field-Proven Insights and Troubleshooting

-

Working Above the CMC: For applications like membrane protein solubilization, researchers typically use decyl α-D-glucopyranoside at concentrations significantly above the CMC (e.g., 1-2% w/v, which is ~31-62 mM). At these concentrations, the system is dominated by micelles. The key is not just solubility, but the formation of a stable micellar solution capable of maintaining the protein's integrity.

-

Temperature Effects (Cloud Point): Non-ionic surfactants can exhibit a phenomenon known as a cloud point. As the temperature of the solution is raised, the surfactant can phase-separate, causing the solution to become turbid. This is due to the dehydration of the hydrophilic headgroups. It is crucial to work at temperatures below the cloud point of your specific surfactant-buffer system.

-

Slow Dissolution: Decyl α-D-glucopyranoside can be slow to dissolve. Gentle warming and consistent, low-shear mixing (e.g., end-over-end rotation) are more effective than vigorous vortexing, which can introduce excessive foam.

Conclusion

Decyl α-D-glucopyranoside is a highly versatile and stable non-ionic surfactant. Its solubility is robust across a wide pH range, making it compatible with numerous biochemical applications. However, its behavior is sensitive to the ionic strength of the buffer system, with increasing salt concentrations generally favoring micellization and potentially reducing the overall solubility limit via a salting-out effect. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently prepare and validate stable, effective solutions of decyl α-D-glucopyranoside tailored to their specific experimental needs.

References

-

PubChem. (n.d.). Decyl glucoside, alpha-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Decyl D-glucopyranoside. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

TSI Journals. (n.d.). Influence of Ionic Strength on Hydrophobic Interactions in Water. Retrieved January 22, 2026, from [Link]

-

Lin, I. J., & Somasundaran, P. (1971). Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. Journal of Colloid and Interface Science, 37(4), 731–743. [Link]

-

Ali, A., et al. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC Advances, 14(1), 1-10. [Link]

-

Wang, L., et al. (2018). The influence of negatively charged silica nanoparticles on the surface properties of anionic surfactants: electrostatic repulsion or the effect of ionic strength?. RSC Advances, 8(52), 29699-29707. [Link]

-

Ataman Kimya. (n.d.). DECYL GLUCOSIDE. Retrieved January 22, 2026, from [Link]

-

Learn Canyon. (n.d.). Decyl Glucoside: Beneficial To Your Skin. Retrieved January 22, 2026, from [Link]

-

Ali, A., et al. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. ResearchGate. [Link]

-

Marlin, E., et al. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. Journal of Physical Chemistry B, 124(47), 10756-10767. [Link]

-

Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. [Link]

-

La Pink. (n.d.). Decyl Glucoside: Gentle, Plant-Based Surfactant for Sensitive Skin. Retrieved January 22, 2026, from [Link]

-

Petkova, V., et al. (2021). Solubility of ionic surfactants below their Krafft point in mixed micellar solutions: Phase diagrams for methyl ester sulfonates and nonionic cosurfactants. arXiv. [Link]

-

Asghar, S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Gels, 9(12), 949. [Link]

-

Sanyo Chemical Solutions. (n.d.). Introduction to Nonionic Surfactant. Retrieved January 22, 2026, from [Link]

-

Chemical Industries Secrets. (n.d.). Non-ionic Surfactants (2). Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved January 22, 2026, from [Link]

-

Singh, S., & Kumar, V. (2022). Fate of Alkyl Polyglucosides in the Environment. ResearchGate. [Link]

-

Maclay, W. N. (1956). Factors affecting the solubility of nonionic emulsifiers. Journal of Colloid Science, 11(3), 272-285. [Link]

-

Ataman Kimya. (n.d.). ALKYL POLYGLUCOSIDE. Retrieved January 22, 2026, from [Link]

-

University of Technology. (n.d.). Determination of the critical micelle concentration. Retrieved January 22, 2026, from [Link]

-

Parikh, T., et al. (2018). Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug. AAPS PharmSciTech, 19(7), 3043-3051. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 22, 2026, from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Decyl α-D-glucopyranoside. Retrieved January 22, 2026, from [Link]

Sources

- 1. Decyl glucoside, alpha- | C16H32O6 | CID 11088502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 6. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 8. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 9. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lapink.com [lapink.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalindustriessecrets.com [chemicalindustriessecrets.com]

- 14. Decyl D-glucopyranoside | C16H32O6 | CID 3033856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

structural characteristics of Decyl alpha-D-glucopyranoside micelles

An In-depth Technical Guide to the Structural Characteristics of Decyl α-D-Glucopyranoside Micelles

Introduction: Beyond the Monomer

Decyl α-D-glucopyranoside is a non-ionic surfactant that has garnered significant attention across the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Derived from renewable resources—glucose from corn starch and decyl alcohol from coconut or palm kernel oil—it is recognized for its exceptional mildness, biodegradability, and excellent dermatological compatibility.[3] While its properties as a single molecule (monomer) are well-understood, its true utility in advanced applications, such as drug delivery and the solubilization of membrane proteins, is realized when it self-assembles in aqueous solution to form colloidal structures known as micelles.[4]

This guide provides a comprehensive exploration of the structural and thermodynamic characteristics of Decyl α-D-glucopyranoside micelles. We will delve into the fundamental principles governing their formation, their core structural parameters, and the advanced experimental methodologies used for their characterization, offering researchers and drug development professionals a foundational understanding of this versatile surfactant system.

The Thermodynamics of Micellization: A Spontaneous Aggregation

The formation of micelles is not a random clumping of molecules but a thermodynamically driven, spontaneous process governed by the hydrophobic effect.[5] In an aqueous environment, the hydrophobic decyl tails of the surfactant monomers disrupt the hydrogen-bonding network of water, forcing water molecules into a highly ordered, cage-like structure around them. This state is entropically unfavorable.

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the system can achieve a more favorable, lower-energy state. The surfactant monomers spontaneously aggregate, sequestering their hydrophobic tails into a core and exposing their hydrophilic α-D-glucopyranoside headgroups to the water. This process liberates the ordered water molecules, leading to a large increase in the overall entropy of the system. This positive entropy change is the primary driving force for micellization, resulting in a negative Gibbs free energy (ΔG) for the process.[6][7]

Caption: The transition from surfactant monomers to organized micelles as concentration surpasses the CMC.

Core Structural Characteristics

The utility of a micellar system is defined by its physical properties. For Decyl α-D-glucopyranoside, these are influenced by the interplay between its bulky glucose headgroup and its C10 alkyl chain.

Critical Micelle Concentration (CMC)